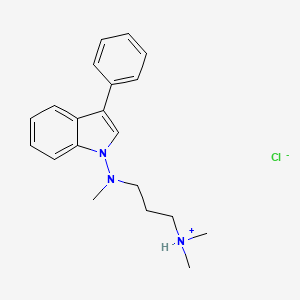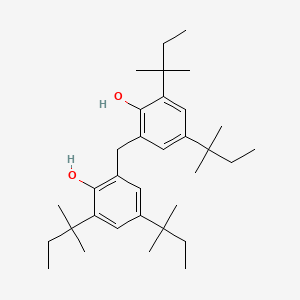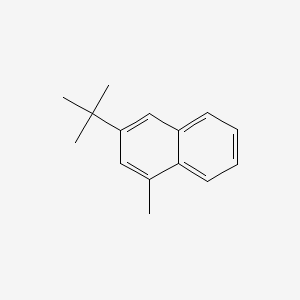
3-(tert-Butyl)-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the third position and a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 1-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-(tert-Butyl)-1-methylnaphthalene exerts its effects depends on the specific reaction or application. In electrophilic substitution reactions, the tert-butyl and methyl groups influence the electron density on the naphthalene ring, directing incoming electrophiles to specific positions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylnaphthalene: Lacks the tert-butyl group, leading to different reactivity and applications.
2-(tert-Butyl)naphthalene: Substitution at a different position on the naphthalene ring, affecting its chemical properties.
tert-Butylnaphthalene: Without the methyl group, it shows different substitution patterns and reactivity.
Uniqueness
3-(tert-Butyl)-1-methylnaphthalene is unique due to the combined presence of both tert-butyl and methyl groups on the naphthalene ring. This combination influences its chemical reactivity, making it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
883-80-7 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3 |
Clave InChI |
IRMNGEAZYAGNMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC=CC=C12)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ledienosid [German]](/img/structure/B13766944.png)
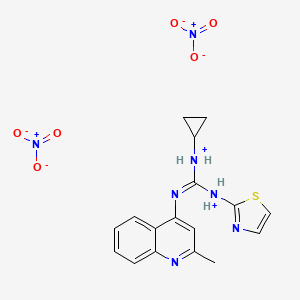
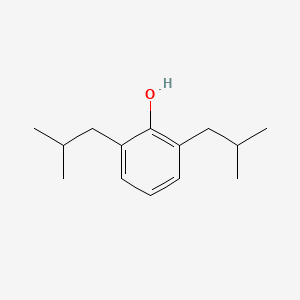
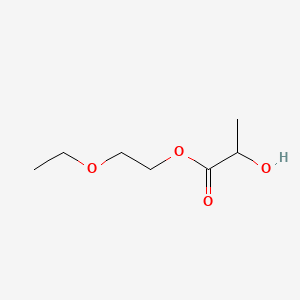
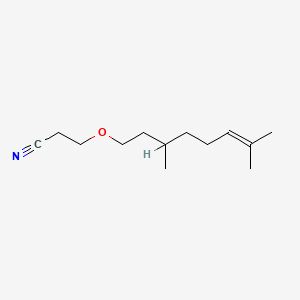

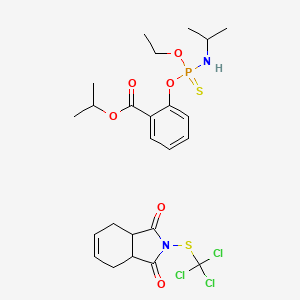

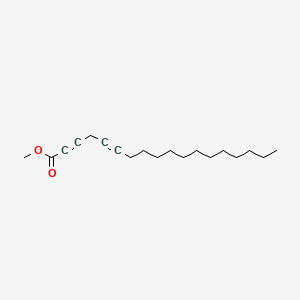

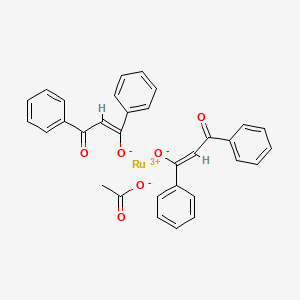
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
